3-Aminopyrazine-2-carbohydrazide

Antitubercular MIC Pyrazinamide

Anti-tubercular drug discovery faces a critical potency gap: first-line pyrazinamide shows poor in vitro activity (MIC >100 µg/mL). 3-Aminopyrazine-2-carbohydrazide provides a superior scaffold for synthesizing 3-amino-N'-benzylidene derivatives that achieve MIC values as low as 3.12 µg/mL and up to 99% inhibition against M. tuberculosis. • Enables SAR campaigns with established benchmark ranges (MIC: 24.3-110 µg/mL; IC50: 5.9-20.8 µg/mL) • High-yield synthesis (97%) from methyl ester ensures reliable, scalable supply • Rigorous QC with HPLC, NMR, and crystallographic characterization

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 6761-52-0
Cat. No. B1586661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazine-2-carbohydrazide
CAS6761-52-0
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)NN)N
InChIInChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11)
InChIKeyNSBRFKAXSNUXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrazine-2-carbohydrazide in Antimicrobial R&D


3-Aminopyrazine-2-carbohydrazide (CAS 6761-52-0) is a heterocyclic hydrazide derivative of pyrazine, defined by the molecular formula C5H7N5O and a molecular weight of 153.14 g/mol [1]. It is a versatile, small-molecule intermediate, critically valued in medicinal chemistry for the synthesis of anti-tubercular and antimicrobial agents [2]. The compound's structure, featuring an amino group at position 3 and a carbohydrazide moiety at position 2 on the pyrazine ring , provides a key scaffold for generating combinatorial libraries aimed at combating drug-resistant strains of Mycobacterium tuberculosis [3].

Anti-tubercular library scaffold for M. tuberculosis
Heterocyclic hydrazide intermediate for SAR studies
Enables 3-amino-N′-benzylidene derivative synthesis

Why 3-Aminopyrazine-2-carbohydrazide Is Irreplaceable


In the context of anti-tubercular drug discovery, 3-aminopyrazine-2-carbohydrazide is not a generic commodity but a strategically designed scaffold. Unlike the first-line drug pyrazinamide (PZA), which relies on intracellular activation to pyrazinoic acid and often exhibits poor in vitro potency (MIC >100 µg/mL), this intermediate provides a platform for developing agents with fundamentally different and potentially superior mechanisms of action [1]. Furthermore, in contrast to simpler pyrazine-2-carboxylic acid hydrazide derivatives, which have been shown to be less active than PZA [2], the 3-amino substitution on 3-aminopyrazine-2-carbohydrazide enables the synthesis of a distinct chemical space of N'-benzylidene derivatives [3]. This specific architecture is essential for achieving the significant in vitro inhibition profiles observed, making it an irreplaceable starting material for defined structure-activity relationship (SAR) campaigns [4].

Target Scaffold
Potential Substitute
Current 3-Aminopyrazine-2-carbohydrazide: direct in vitro-active analog series
Pyrazinamide (PZA) Prodrug requiring intracellular activation; in vitro potency profile may not transfer
Current 3-Amino substitution enables N′-benzylidene SAR chemical space
Simpler pyrazine-2-carbohydrazides Lack 3-amino group; reported activity may be lower than PZA class baseline

3-Aminopyrazine-2-carbohydrazide vs. First-Line TB Drugs


In Vitro Anti-TB Activity vs. Pyrazinamide

While the parent compound serves as an intermediate, the evidence for its strategic value lies in the potency of its derived analogs. Derivatives synthesized from this scaffold demonstrate a stark contrast in in vitro potency compared to the first-line tuberculosis drug pyrazinamide (PZA). Two specific N'-(E)-heteroaromatic derivatives (compounds 5a and 5f) exhibit Minimum Inhibitory Concentration (MIC) values that are orders of magnitude lower and thus more potent than PZA [1].

Anti-TB activity vs PZA
Class-level
Derivatives: MIC 3.12 – 50 µg/mL
PZA: MIC >100 µg/mL
MABA, M. tuberculosis ATCC 27294
Supports in vitro TB screening context
Potency difference reflects assay conditions; not clinical efficacy
Antitubercular MIC Pyrazinamide

Efficacy Benchmarking Against Rifampicin

A systematic study of twenty-six 3-amino-N'-benzylidenepyrazine-2-carbohydrazide derivatives provides a direct quantitative comparison against rifampicin, a cornerstone drug in tuberculosis therapy. The lead compounds from this library (3i and 3j) demonstrated a higher percentage of in vitro inhibition against M. tuberculosis H37Ra than the standard drug control, rifampicin [1].

Inhibition vs Rifampicin
Head-to-head
Derivative 3i: 99% inhibition
Rifampicin: 94% inhibition
XRMA, M. tuberculosis H37Ra
Supports comparator assay-response context
Endpoint inhibition in reported assay; model-dependent
Antitubercular Inhibition Rifampicin

MIC and IC50 Profile of Derivative Library

A full SAR evaluation of the 3-aminopyrazine-2-carbohydrazide-derived library establishes a quantitative potency range, providing a benchmark for future optimization. The twenty-six synthesized N'-benzylidene derivatives exhibited Minimum Inhibitory Concentration (MIC) values and half-maximal inhibitory concentration (IC50) values that define the activity landscape for this specific chemical series [1].

Derivative library potency
Cross-study
MIC 24.3 – 110 µg/mL
IC₅₀ 5.9 – 20.8 µg/mL
XRMA, M. tuberculosis H37Ra
Supports SAR activity benchmarking
Range established for 26 derivatives; class-level reference
Antitubercular SAR MIC IC50

Distinct Crystal Architecture

The solid-state structure of 3-aminopyrazine-2-carbohydrazide is defined by a unique hydrogen-bonding network that dictates its physicochemical properties and solid-form stability. Single-crystal X-ray diffraction reveals the compound crystallizes in the monoclinic space group P21/c, forming a centrosymmetric dimer through N—H⋯N hydrogen bonds between the amino and pyrazine nitrogen atoms [1]. This precise, well-characterized crystalline form ensures batch-to-batch reproducibility, a critical parameter for reliable research.

Crystal architecture
Reported
Space group P2₁/c
Dimeric N—H⋯N network
Single-crystal XRD, 296 K
Supports batch consistency review
Defined solid form aids analytical reproducibility
Crystallography Structural Biology Physicochemical

Key Applications of 3-Aminopyrazine-2-carbohydrazide


Building Anti-Tubercular Libraries

Procure 3-aminopyrazine-2-carbohydrazide as a key starting material for synthesizing focused libraries of 3-amino-N'-benzylidenepyrazine-2-carbohydrazide derivatives. As established in the core evidence, this scaffold enables the generation of compounds that significantly outperform the first-line drug pyrazinamide in vitro (MIC 3.12 µg/mL vs. >100 µg/mL) and can surpass the inhibition of rifampicin (up to 99% inhibition vs. 94%) [1]. This is an ideal scenario for medicinal chemistry groups aiming to discover novel lead compounds with a superior potency profile against drug-susceptible and resistant M. tuberculosis strains [2].

Structure-Activity Relationship (SAR) Studies

Use this well-characterized intermediate for rigorous SAR explorations. The established quantitative potency ranges for the derivative library (MIC: 24.3 - 110 µg/mL; IC50: 5.9 - 20.8 µg/mL) provide a clear benchmark against which new analogs can be measured [3]. This data-rich environment, combined with the compound's known crystal structure [4], supports rational, data-driven medicinal chemistry and QSAR modeling, ensuring that procurement is aligned with a clear, quantifiable scientific objective rather than exploratory screening.

Investigating Alternative Anti-TB Mechanisms

Employ this scaffold to develop chemical probes that explore mechanisms distinct from pyrazinamide. Since 3-aminopyrazine-2-carbohydrazide derivatives have demonstrated potent in vitro activity, a property not shared by the prodrug pyrazinamide [1], this compound is strategically valuable for research into new biological targets. Procurement should be prioritized by groups investigating iron-chelation or other novel pathways that bypass the need for intracellular activation, as suggested by recent studies on related pyrazine-2-carbohydrazide analogs [5].

Process Chemistry and Scale-Up

Leverage the well-documented synthetic route and high yield (97%) of 3-aminopyrazine-2-carbohydrazide for process development and initial scale-up studies . The robust, high-yielding synthesis from 3-aminopyrazine-2-carboxylic acid methyl ester ensures a reliable and cost-effective supply of the intermediate. Furthermore, the detailed structural and physicochemical characterization provides a solid foundation for developing robust analytical methods (e.g., HPLC, NMR) to ensure material quality and consistency, which is critical for transitioning from discovery to preclinical development.

Application
Selection Property
Validation Focus
Anti-tubercular library synthesis
3-Amino hydrazide scaffold
In vitro anti-TB assay profiling
SAR campaigns
Defined potency benchmark range
MIC/IC₅₀ endpoint benchmarking
Mechanism-of-action studies
Activation-independent scaffold
Iron-chelation or novel pathway assays
Process development and scale-up
High-yield synthetic route (97%)
Analytical method qualification (HPLC, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminopyrazine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.